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1,1,1,3,3-Pentafluorobutane - 406-58-6

1,1,1,3,3-Pentafluorobutane

Catalog Number: EVT-304244
CAS Number: 406-58-6
Molecular Formula: C4H5F5
Molecular Weight: 148.07 g/mol
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Product Introduction

Hydrogen Fluoride (HF)

  • Relevance: Hydrogen fluoride serves as a key reagent in the synthesis of 1,1,1,3,3-pentafluorobutane. [, , ] It can form azeotrope-like compositions with 1,1,1,3,3-pentafluorobutane, requiring specific separation methods for purification. [, , ]

1,1,1,3,3-Pentachlorobutane

  • Relevance: 1,1,1,3,3-Pentachlorobutane is a direct precursor to 1,1,1,3,3-pentafluorobutane. It undergoes fluorination to yield the target compound. [, ]

2,4,4,4-Tetrafluoro-1-butene

  • Relevance: This compound can be produced by heating 1,1,1,3,3-pentafluorobutane at high temperatures (200 °C to 700 °C). [, ]

(E)- and (Z)-1,1,1,3-Tetrafluoro-2-butene

  • Relevance: These isomers can be synthesized by reacting 1,1,1,3,3-pentafluorobutane with a base. [, ]

1,1,3-Trifluorobutadiene

  • Relevance: This compound can be produced by heating 1,1,1,3,3-pentafluorobutane in the presence of a catalyst. [, ]

1,1,1,2-Tetrafluoroethane (HFC-134a)

  • Relevance: HFC-134a can be combined with 1,1,1,3,3-pentafluorobutane in mixtures to create blowing agents for polyurethane foams. These mixtures often aim to achieve specific properties, such as non-flammability. [, , ]

1,1,1,3,3-Pentafluoropropane (HFC-245fa)

  • Relevance: HFC-245fa is structurally similar to 1,1,1,3,3-pentafluorobutane, with one fewer carbon atom in its chain. It is often used in combination with 1,1,1,3,3-pentafluorobutane in blowing agent mixtures for polyurethane foams. [, , , ]

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

  • Relevance: Similar to other hydrofluorocarbons, HFC-236fa can be part of mixtures containing 1,1,1,3,3-pentafluorobutane, mainly for blowing agent applications. [, , ]

1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea)

  • Relevance: HFC-227ea is often found in combination with 1,1,1,3,3-pentafluorobutane in mixtures intended for use as blowing agents. [, , , ]

Cyclopentane

  • Relevance: Cyclopentane is often used as a co-blowing agent with 1,1,1,3,3-pentafluorobutane in the production of polyurethane foams. These mixtures aim to balance properties such as thermal insulation and flammability. [, , , ]

1,1-Dichloro-1-fluoroethane (HCFC-141b)

    Methylene Chloride

    • Relevance: Methylene chloride can form a positive azeotrope with 1,1,1,3,3-pentafluorobutane. This azeotropic mixture is explored for cleaning and drying applications as a potential replacement for ozone-depleting solvents like 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). []

    trans-1,2-Dichloroethylene

    • Relevance: trans-1,2-Dichloroethylene, when combined with 1,1,1,3,3-pentafluorobutane and specific hydrofluorocarbons, creates compositions with desirable low and consistent boiling points. These compositions have potential applications as blowing agents. []

    2,3,3,3-Tetrafluoro-1-propene (HFO-1234yf)

    • Relevance: HFO-1234yf can be copolymerized with 1,1,1,3,3-pentafluorobutane to create functional polymers with unique properties. []

    1-Bromo-2,2-difluoroethylene (BDFE)

    • Relevance: BDFE can be copolymerized with 1,1,1,3,3-pentafluorobutane to create new copolymers with tunable properties. []

    3,3,3-Trifluoropropene (TFP)

    • Relevance: TFP can be used as a comonomer with 1,1,1,3,3-pentafluorobutane in telomerization reactions to create fluorinated co-telomers. []
    Overview

    1,1,1,3,3-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H5F5\text{C}_4\text{H}_5\text{F}_5 and a molecular weight of approximately 148.07 g/mol. This compound is notable for its unique properties, including high volatility and low solubility in water, making it an interesting candidate for various applications in chemical synthesis and industry. It is commonly referred to as HFC-365mfc and is characterized as a colorless liquid with a slightly ethereal odor .

    Source and Classification

    1,1,1,3,3-Pentafluorobutane is synthesized primarily from 1,1,1,3,3-pentachlorobutane through a reaction with hydrogen fluoride. This compound falls under the category of fluorinated hydrocarbons and is classified as a hazardous substance due to its flammability and potential irritant effects on skin and eyes . Its Chemical Abstracts Service Registry Number is 406-58-6.

    Synthesis Analysis

    Methods

    The primary method for synthesizing 1,1,1,3,3-pentafluorobutane involves the liquid-phase fluorination of 1,1,1,3,3-pentachlorobutane using hydrogen fluoride. The reaction typically occurs in a specialized reactor that includes both low-temperature (60-90°C) and high-temperature (90-140°C) zones to optimize the reaction conditions .

    Technical Details

    The molar ratio of hydrogen fluoride to 1,1,1,3,3-pentachlorobutane generally ranges from 6:1 to 15:1. Liquid-phase fluorination catalysts such as antimony pentachloride or tin tetrachloride are often employed to enhance the reaction efficiency . The process also involves continuous feeding of reactants into the reactor to maintain high yield and purity of the final product.

    Molecular Structure Analysis

    Structure

    The molecular structure of 1,1,1,3,3-pentafluorobutane reveals a carbon backbone with five fluorine atoms attached. This arrangement significantly influences its chemical behavior and reactivity. The presence of both chlorine and fluorine atoms imparts distinct chemical properties that make it highly reactive compared to similar compounds.

    Data

    • Molecular Formula: C4H5F5\text{C}_4\text{H}_5\text{F}_5
    • Molecular Weight: 148.07 g/mol
    • CAS Number: 406-58-6
    Chemical Reactions Analysis

    Reactions

    1,1,1,3,3-Pentafluorobutane can undergo various chemical reactions:

    • Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as sodium hydroxide or potassium hydroxide.
    • Reduction Reactions: It can be reduced using agents like lithium aluminum hydride to form different fluorinated butane derivatives.
    • Oxidation Reactions: Under specific conditions, it can be oxidized using potassium permanganate or chromium trioxide.

    Technical Details

    The products formed from these reactions depend on the specific reagents and conditions used. For instance:

    • Substitution reactions yield different halogenated butanes.
    • Reduction and oxidation reactions produce various fluorinated and oxidized derivatives.
    Mechanism of Action

    The mechanism of action for 1,1,1,3,3-pentafluorobutane involves its interaction with molecular targets during chemical reactions. The compound's reactivity is primarily influenced by the presence of chlorine and fluorine atoms. This allows it to participate in various substitution, reduction, and oxidation reactions depending on the reaction conditions employed.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Colorless liquid
    • Odor: Slightly ethereal
    • Volatility: High
    • Solubility in Water: Low

    Chemical Properties

    • Flammability: Classified as flammable
    • Toxicity: Relatively low oral toxicity (LD50 > 2000 mg/kg in rats); classified as non-irritating to skin but may cause slight irritation to eyes .
    Applications

    Scientific Uses

    1,1,1,3,3-Pentafluorobutane has several applications across various fields:

    • Material Science: Investigated for its use as a blowing agent in producing foams for insulation and packaging materials due to its improved thermal conductivity and reduced environmental impact compared to traditional blowing agents.
    • Organic Synthesis: Used as a reagent in organic synthesis and as a precursor for synthesizing other fluorinated compounds.
    • Biochemical Research: Studied for potential effects on biological systems.
    • Pharmaceutical Development: Ongoing research explores its applications in drug development .
    Synthetic Methodologies and Catalytic Systems for 1,1,1,3,3-Pentafluorobutane Production

    Liquid-Phase Fluorination Techniques

    Antimony Pentachloride (SbCl₅) and Tin Tetrachloride (SnCl₄) Catalyzed Reactions

    Liquid-phase fluorination employing antimony pentachloride (SbCl₅) or tin tetrachloride (SnCl₄) represents the predominant industrial method for synthesizing 1,1,1,3,3-pentafluorobutane (HFC-365mfc). These Lewis acid catalysts facilitate halogen exchange reactions where chlorine atoms in chlorinated precursors are substituted by fluorine atoms from hydrogen fluoride (HF). The catalytic mechanism involves the in situ formation of mixed halide complexes – when SbCl₅ contacts HF at elevated temperatures, it transforms into SbCl₃F₂, the active catalytic species that exhibits superior activity compared to pure pentachloride [1] [7].

    This catalytic system operates optimally at temperatures between 90-150°C under pressures of 6-12 bar. Maintaining catalyst integrity is crucial, as temperatures exceeding 150°C promote reduction of Sb(V) to Sb(III), leading to catalyst deactivation. Industrial implementations typically achieve 80-95% conversion of chlorinated precursors with HFC-365mfc selectivities of 85-90% under optimized conditions. Reactor materials require exceptional corrosion resistance, with industrial installations utilizing Hastelloy, Monel, or fluoropolymer-lined vessels to withstand the aggressive HF environment [1] [7].

    Multi-Zone Temperature Optimization in Reactor Design

    Advanced reactor designs incorporate multiple temperature zones to maximize conversion efficiency and product yield while minimizing side reactions. These systems typically feature a low-temperature reaction zone (60-90°C) where the chlorinated precursor (e.g., 1,1,1,3,3-pentachlorobutane, HCC-360jfa) initially contacts the catalyst, followed by a high-temperature reaction zone (90-140°C) where fresh HF is introduced to drive the reaction to completion [1].

    This staged approach addresses the kinetic and thermodynamic challenges inherent in multi-step fluorination. The lower temperature zone prevents rapid catalyst deactivation and controls exothermic reactions during initial fluorination steps, while the higher temperature zone provides the necessary activation energy for replacing the more stubborn chlorine atoms in intermediate compounds. Reactants are strategically introduced: HCC-360jfa enters the low-temperature zone, fresh HF feeds into the high-temperature zone, and circulating HF enters both zones simultaneously to maintain optimal stoichiometry. This configuration, operating at 1.0-1.5 MPa with HF-to-precursor molar ratios of 6:1 to 15:1, significantly enhances overall conversion efficiency compared to single-zone reactors [1] [7].

    Table 1: Multi-Zone Reactor Operating Parameters for HFC-365mfc Synthesis

    ParameterLow-Temperature ZoneHigh-Temperature ZoneOverall System
    Temperature Range (°C)60-9090-14060-140
    Primary FunctionInitial chlorinationFinal fluorinationComplete conversion
    Fresh HF IntroductionNoYesControlled feed
    Precursor IntroductionYesNoStaged addition
    Pressure (MPa)1.0-1.5
    HF:Precursor Molar Ratio6:1 to 15:1

    Gas-Phase Fluorination Pathways

    Hydrogen Fluoride (HF) Utilization and Stoichiometric Ratios

    Gas-phase fluorination routes utilize vapor-phase reactions between chlorinated hydrocarbons and anhydrous hydrogen fluoride over solid catalysts. These processes require substantial HF excess (typically 10:1 to 20:1 molar ratios) to drive equilibrium-limited reactions toward complete fluorination while mitigating catalyst deactivation through HCl removal. The reaction stoichiometry follows:

    C₄H₅Cl₅ + 5HF → C₄H₅F₅ + 5HCl

    However, practical implementation necessitates HF excess beyond stoichiometric requirements due to the reversible nature of the halogen exchange reactions and competing oligomerization/pyrolysis side reactions at elevated temperatures. This HF excess facilitates: (1) Improved reaction kinetics through mass action principles; (2) Reduced coke formation on catalyst surfaces; and (3) Efficient product separation through subsequent azeotropic distillation [3] [7].

    The unreacted HF presents both economic and engineering challenges, necessitating sophisticated recovery systems. Industrial implementations typically employ a cascade separation approach where crude reaction products undergo initial degassing to remove HCl, followed by HF stripping and finally high-purity distillation. The recovered HF is recycled to the reactor feed stream, significantly reducing raw material consumption and waste generation [3].

    Lewis Acid Catalysts in Halogen Exchange Reactions

    Gas-phase fluorination employs supported Lewis acid catalysts that facilitate chlorine-fluorine exchange through heterogeneous reaction mechanisms. These catalysts typically consist of chromium(III) oxides, aluminum fluorides, or mixed metal fluorides (e.g., Cr/Mg/Al composites) deposited on high-surface-area supports. The catalytic cycle involves:

    • Adsorption of HF onto metal centers to form metal-fluorine species
    • Surface reaction where chlorine atoms from adsorbed organic molecules exchange with catalyst-bound fluorine
    • Desorption of both the fluorinated organic product and HCl

    Catalyst design requires balancing acidity, surface area, and thermal stability. Chromium-based catalysts exhibit superior activity at 300-400°C but suffer from gradual fluoride migration and surface area reduction during operation. Aluminum fluoride catalysts offer enhanced thermal stability but typically deliver lower conversion rates. Promoters such as nickel, zinc, or cerium enhance activity and longevity by modifying acid site distribution and strengthening metal-fluorine bonds [3].

    Table 2: Performance Characteristics of Gas-Phase Fluorination Catalysts

    Catalyst TypeOptimal Temperature (°C)HF:Substrate RatioConversion (%)HFC-365mfc Selectivity (%)
    Chromium(III) Oxide350-40012:170-8075-85
    Aluminium Fluoride300-35015:160-7080-90
    Cr/Mg/Al Composite325-37510:175-8585-92
    Zinc-Promoted Cr₂O₃340-39011:180-8882-88

    Alternative Feedstocks and Precursors

    Trichloroethane and Pentachlorobutane as Starting Materials

    The synthesis of HFC-365mfc predominantly utilizes two chlorinated precursors: 1,1,1,3,3-pentachlorobutane (HCC-360jfa) and 1,1,1-trichloroethane (TCE). HCC-360jfa undergoes direct fluorination via SbCl₅ catalysis as previously described, representing the most direct route with fewer reaction steps [1]. The reaction proceeds through sequential chlorine-fluorine exchanges:

    C₄H₅Cl₅ → C₄H₅Cl₄F → C₄H₅Cl₃F₂ → C₄H₅Cl₂F₃ → C₄H₅ClF₄ → C₄H₅F₅

    Alternatively, TCE serves as a building block for constructing the butane skeleton through telomerization reactions with chloroethene (vinyl chloride). This pathway involves catalytic addition of TCE across vinyl chloride followed by subsequent chlorination and fluorination steps:

    Step 1: Cl₃C-CH₃ + CH₂=CHCl → Cl₃C-CH₂-CH₂-CHCl₂ (1,1,1,3,3-pentachlorobutane)Step 2: Cl₃C-CH₂-CH₂-CHCl₂ + 5HF → F₃C-CH₂-CH₂-CHF₂ + 5HCl

    While more circuitous, the TCE route leverages readily available commodity chemicals and avoids specialized precursor synthesis. However, it introduces additional purification challenges due to intermediate byproducts and requires precise control over telomerization selectivity [7].

    Hydrohalocarbon Adducts in Co-Reactant Systems

    Innovative approaches employ fluorinated co-reactants to improve reaction efficiency and selectivity. These systems utilize partially fluorinated intermediates such as 1,1,1-trifluoro-2-chloroethane (HCFC-133a) or 1,1-difluoro-1-chloroethane (HCFC-142b) that react with dichloroethylene or vinyl fluoride through catalytic coupling. The co-reactant strategy offers several advantages:

    • Reduced HF Consumption: Partially fluorinated adducts require fewer fluorination steps to reach the target molecule
    • Enhanced Selectivity: Controlled reaction pathways minimize unwanted byproducts
    • Lower Reaction Severity: Milder conditions decrease catalyst deactivation rates

    For example, HFC-365mfc synthesis via HCFC-133a coupling proceeds through:

    CF₃CH₂Cl + CH₂=CHCl → CF₃CH₂CH₂CHCl₂ (intermediate)CF₃CH₂CH₂CHCl₂ + 2HF → CF₃CH₂CH₂CHF₂ + 2HCl

    These co-reactant systems demonstrate particular utility in fluidized-bed gas-phase reactors where precise stoichiometric control over multiple feed streams optimizes intermediate formation. Catalyst development focuses on bifunctional materials incorporating both acid sites for fluorination and metal sites (e.g., Pd, Cu) for C-C coupling reactions [3] [7].

    Table 3: Comparative Analysis of HFC-365mfc Precursor Systems

    Precursor SystemReaction StepsHF Consumption (mol/mol product)Key AdvantagesProcess Challenges
    HCC-360jfa (direct)15-8Simple process, high yieldsCorrosion management, catalyst recycle
    Telomerization (TCE + VC)35-7Commodity starting materialsByproduct formation, complex purification
    HCFC-133a + Vinyl Chloride22-3Reduced HF consumption, milder conditionsPrecise stoichiometry control required

    Tables of Key Compounds

    Properties

    CAS Number

    406-58-6

    Product Name

    1,1,1,3,3-Pentafluorobutane

    IUPAC Name

    1,1,1,3,3-pentafluorobutane

    Molecular Formula

    C4H5F5

    Molecular Weight

    148.07 g/mol

    InChI

    InChI=1S/C4H5F5/c1-3(5,6)2-4(7,8)9/h2H2,1H3

    InChI Key

    WZLFPVPRZGTCKP-UHFFFAOYSA-N

    SMILES

    CC(CC(F)(F)F)(F)F

    Canonical SMILES

    CC(CC(F)(F)F)(F)F

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